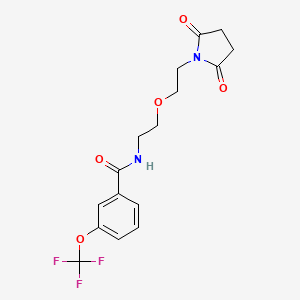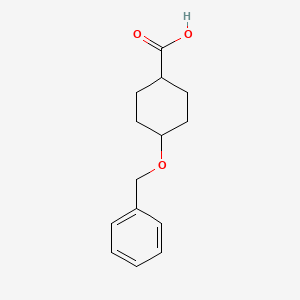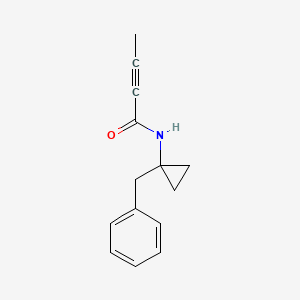
methyl 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of organic compound known as a phenylpropanoic acid. It contains a phenylpropanoic acid moiety, which is a compound containing a phenyl group substituted at the second position by a propanoic acid .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the chromen-7-yl ring, the introduction of the bromophenyl group, and the esterification of the propanoic acid moiety. The exact methods and reagents used would depend on the specific conditions and the desired yield .Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including the chromen-7-yl ring, the bromophenyl group, and the ester group. These groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
As an organic compound, this molecule would be expected to undergo various types of chemical reactions characteristic of its functional groups. For example, the bromine atom on the phenyl ring could potentially be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the ester group would likely make the compound relatively polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Multicomponent Synthesis
A novel multicomponent protocol has been developed for the synthesis of related compounds, showcasing a method that utilizes readily accessible starting materials under mild conditions. This approach emphasizes atom economy and a simplified workup procedure, potentially expanding the utility of such compounds in synthetic chemistry and drug development (Komogortsev, Melekhina, & Lichitsky, 2022).
Antimicrobial Activity
Research into the antimicrobial properties of chromen-derivatives has led to the synthesis of new heterocycles, showing promise in combating bacterial and fungal infections. These compounds have been tested against various strains, indicating their potential as novel antimicrobial agents (Ramadan & El‐Helw, 2018).
Chemical Synthesis and Modification
Studies have focused on the chemical synthesis and structural modification of chromen-based compounds, exploring their properties and applications. This includes the creation of aromatic carbamates derivatives with a chromen-2-one fragment, suggesting a wide array of potential applications in chemical synthesis and material science (Velikorodov, Ionova, Melent’eva, Stepkina, & Starikova, 2014).
Catalysis and Organic Reactions
The catalyzed construction of substituted chromeno[2,3-d]pyrimidinone derivatives has been reported, employing pentafluorophenylammonium triflate as a catalyst. This highlights the role of such compounds in facilitating organic reactions, offering a pathway to synthesize complex molecular structures efficiently and with high yields (Ghashang, Mansoor, & Aswin, 2013).
Biological Activity and Metal Complexes
The synthesis and characterization of metal complexes bearing chromone-based Schiff bases have been explored, with a focus on their biological activities. These studies suggest the potential of such complexes in medical and biological applications, including antimicrobial and antioxidant activities (Kavitha & Reddy, 2016).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound is likely related to its potential use in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The sm cross-coupling reactions in which similar compounds participate can lead to the formation of new carbon–carbon bonds . This can potentially affect various biochemical pathways depending on the specific context of the reaction.
Result of Action
The result of the compound’s action would depend on its specific use in a given reaction. In the context of SM cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-11-18(13-4-6-14(21)7-5-13)19(22)16-9-8-15(10-17(16)26-11)25-12(2)20(23)24-3/h4-10,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPWFJULWXARGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)OC)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


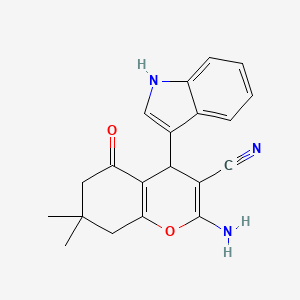
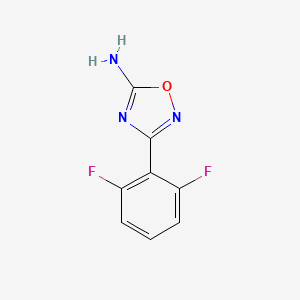
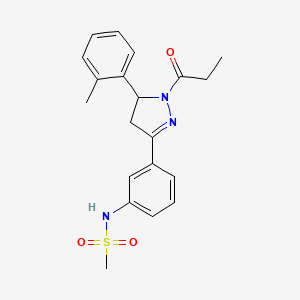
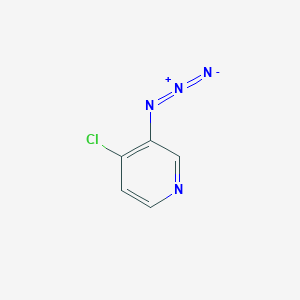

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2831763.png)
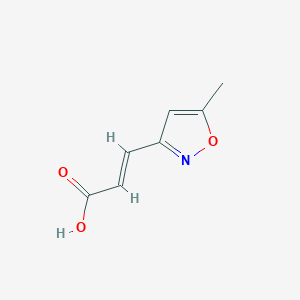
![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride](/img/no-structure.png)
